3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide -

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide

Catalog Number: EVT-3922694
CAS Number:
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used to treat various blood cancers. It is susceptible to oxidative degradation, leading to the formation of two potential impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []

Relevance: While Venetoclax itself doesn't share a close structural resemblance to 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, its oxidative degradation highlights the potential for similar modifications in related benzamide derivatives. Understanding the formation and characteristics of these impurities can provide insights into the potential stability and metabolism of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. []

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of venetoclax, formed through the oxidation of the piperazine nitrogen atom. []

Relevance: VNO demonstrates the susceptibility of piperazine-containing benzamides like 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide to oxidation. This emphasizes the importance of considering oxidative stability during the development and storage of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: Venetoclax Hydroxylamine Impurity (VHA) is formed through a Meisenheimer rearrangement of Venetoclax N-oxide (VNO). []

Relevance: Similar to VNO, VHA serves as a reminder of the potential for structural modifications in benzamides containing piperazine moieties like 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. It underscores the need to consider potential rearrangement reactions during its development and characterization. []

4-[[(7R) -8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound and its hydrates and polymorphs are described as potential drugs. Specifically, the patent describes their use in treating autoimmune diseases. [, ]

Relevance: This compound shares the core structure of a benzamide with 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. Additionally, both compounds feature a substituted piperidine ring attached to the benzamide. While the specific substituents on these rings differ, this commonality points to a potentially similar pharmacological profile. [, ]

(±)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A)

Compound Description: (±)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide, also known as U-54494A, is a potent anticonvulsant and sodium channel blocker. []

Relevance: U-54494A serves as a prototype compound for comparing the anticonvulsant activity and sodium channel blocking ability of benzamide analogs, including 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. Comparing the structural features and activity profiles of these compounds can help elucidate the structure-activity relationships within this class of benzamides. []

N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and N-(2-{4-[(3,7-Dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: These two N-phenylethyl-benzamide derivatives were isolated from Swinglea glutinosa and tested for cytotoxic activity against various cancer cell lines. Both compounds showed moderate non-selective cytotoxic activity. []

Relevance: While these compounds do not have the piperidine ring present in 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, they are relevant because they highlight the potential for cytotoxic activity in benzamide derivatives. This shared benzamide core structure suggests potential for overlapping pharmacological activities, despite the differing substituents. []

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

Compound Description: 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide, also known as ABT-670, is an orally bioavailable dopamine D4 agonist developed for the potential treatment of erectile dysfunction. []

Relevance: ABT-670 demonstrates how modifications to the benzamide structure, such as the addition of a N-oxy-2-pyridinyl moiety, can significantly enhance oral bioavailability. This finding could inform strategies for improving the pharmacokinetic properties of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. []

4-[((4-Carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic. It binds to sGC with high affinity when the native haem is removed and protects sGC from ubiquitin-triggered degradation. []

Relevance: Although BAY 58-2667 has a more complex structure than 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, both compounds belong to the broader category of benzamide derivatives. Investigating the structural features of BAY 58-2667 responsible for its sGC activation and protective properties could provide insights into the potential mechanisms of action of related benzamides like 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide. []

5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulphonyl)phenyl)benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 is a haem-independent sGC activator. []

Relevance: This compound, like 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, belongs to the benzamide class. Though their structures differ significantly, comparing their activity profiles may reveal broader trends within the benzamide family related to sGC modulation. []

Zn-protoporphyrin IX (Zn-PPIX)

Compound Description: Zn-PPIX is a haem-mimetic compound that can activate sGC. []

Relevance: Although structurally dissimilar to 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, the inclusion of Zn-PPIX in the research on sGC activators emphasizes the importance of haem-mimetic properties in modulating this enzyme. This highlights the potential for exploring whether related benzamides, including 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, possess any interaction with the haem site of sGC. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator. []

Relevance: While not structurally similar to 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, BAY 41-2272 serves as a reference point for comparing the activity profiles of various sGC modulators. This comparison could provide insight into potential differences in the mechanisms of action between haem-dependent and haem-independent sGC activators and their relationship to the structural features of benzamide derivatives. []

Properties

Product Name

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(5-methylpyrazin-2-yl)methyl]benzamide

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-15-12-24-18(13-23-15)14-25-21(27)17-3-2-4-20(11-17)29-19-7-9-26(10-8-19)22(28)16-5-6-16/h2-4,11-13,16,19H,5-10,14H2,1H3,(H,25,27)

InChI Key

XFBGJEMNFSAYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.